Kitol

Description

Properties

IUPAC Name |

[(1S,4S,5R,6R)-6-(hydroxymethyl)-2,5-dimethyl-4-[(1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]-5-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]cyclohex-2-en-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H60O2/c1-28(17-19-35-30(3)15-12-21-38(35,6)7)14-11-23-40(10)33(25-32(5)34(26-41)37(40)27-42)24-29(2)18-20-36-31(4)16-13-22-39(36,8)9/h11,14,17-20,23-25,33-34,37,41-42H,12-13,15-16,21-22,26-27H2,1-10H3/b19-17+,20-18+,23-11+,28-14+,29-24+/t33-,34+,37+,40+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTTHYVALAYBGDV-WHFXJCNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC2(C(C=C(C(C2CO)CO)C)C=C(C)C=CC3=C(CCCC3(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/[C@@]2([C@H](C=C([C@H]([C@H]2CO)CO)C)/C=C(\C)/C=C/C3=C(CCCC3(C)C)C)C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H60O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017010 | |

| Record name | Kitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4626-00-0 | |

| Record name | Kitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004626000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/111CFG4V2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Kitol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kitol is a naturally occurring crystalline alcohol that is considered a provitamin A, meaning it can be converted into vitamin A.[1][2] It is found in the liver oils of various fish and mammals, such as whales, oxen, and sheep.[2][3] Chemically, this compound is a dimer of vitamin A, and its structure has been elucidated through various spectroscopic and chemical methods.[4] This guide provides a comprehensive overview of the chemical properties of this compound, including its structure, physical and chemical characteristics, and relevant experimental protocols.

Molecular Structure and Identification

This compound is a complex molecule with the chemical formula C40H60O2. Its structure is characterized by a dimeric arrangement of two vitamin A molecules.

Key Identifiers:

-

IUPAC Name: [(1S,4S,5R,6R)-6-(hydroxymethyl)-2,5-dimethyl-4-[(1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]-5-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]cyclohex-2-en-1-yl]methanol

-

CAS Number: 4626-00-0

-

Molecular Weight: 572.9 g/mol

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | References |

| Molecular Formula | C40H60O2 | |

| Molecular Weight | 572.9 g/mol | |

| Appearance | Crystalline solid | |

| Melting Point | 72-100 °C (Varies by source) | |

| Boiling Point | 672.7 °C at 760 mmHg | |

| Density | 1.02 g/cm³ | |

| Flash Point | 254.5 °C | |

| Optical Rotation | [a]D -2.6° (c = 1.1 in chloroform) | |

| UV max | 290 nm (E1%1cm 586) |

Chemical Reactivity and Stability

-

Conversion to Vitamin A: this compound can be converted to vitamin A, notably through processes like alpha particle bombardment with radon or by heating. This conversion is a key aspect of its provitamin A character.

-

Stability: this compound is labile in the presence of light, air, and in petroleum ether. The dominant degradation reaction for vitamin A derivatives like this compound is heat-induced formation of dimers or higher oligomers.

-

Hydrogenation: Hydrogenation of this compound leads to the formation of perhydrothis compound, a saturated derivative. This process has been used to determine the number of double bonds in the this compound molecule, which is eight.

-

Hydroxyl Groups: The hydroxyl groups in this compound have been identified as primary alcohols, similar to vitamin A.

Experimental Protocols

Isolation and Purification of this compound from Whale Liver Oil

This protocol is based on the methods described by Embree and Shantz (1943) and Tawara and Fukazawa (1953).

Workflow:

Caption: Isolation and Purification of this compound.

Methodology:

-

Saponification and Extraction: The whale liver oil is saponified, and the unsaponifiable material is extracted using ether.

-

Molecular Distillation: The unsaponifiable matter is subjected to molecular distillation to remove vitamin A, leaving this compound in the residue.

-

Chromatography: The residue is then purified by chromatography on alumina using petroleum ether as the eluent to yield a this compound concentrate.

Determination of Hydroxyl Group Type

This protocol is adapted from the work of Omote (1951), which aimed to characterize the hydroxyl groups in this compound.

Workflow:

Caption: Hydroxyl Group Characterization.

Methodology:

-

Hydrogenation: this compound is hydrogenated to the more stable perhydrothis compound.

-

Esterification: The rate of esterification of perhydrothis compound with phthalic anhydride in pyridine at 100°C is measured.

-

Comparison: This rate is compared to the esterification rates of known primary (cetyl alcohol) and secondary (cholesterol) alcohols under the same conditions. The similar esterification rate to cetyl alcohol confirms the primary nature of the hydroxyl groups in this compound.

Signaling and Conversion Pathways

The primary "pathway" of interest for this compound is its conversion to Vitamin A, which is a crucial step for its biological activity. While not a signaling pathway in the traditional sense, this chemical transformation is of significant interest.

Conversion of this compound to Vitamin A:

Caption: Thermal Conversion of this compound.

This conversion can be achieved by heating this compound, particularly during molecular distillation. This process cleaves the dimer back into two molecules of vitamin A.

Conclusion

This compound, as a naturally occurring dimer of vitamin A, possesses a unique set of chemical properties. Its characterization has been pivotal in understanding the metabolism and storage of vitamin A in various biological systems. The methodologies outlined in this guide provide a framework for the isolation, purification, and chemical analysis of this important provitamin. Further research into the precise mechanisms of its formation and conversion to vitamin A could yield valuable insights for nutritional science and drug development.

References

Kitol: A Comprehensive Technical Guide to its Structure Elucidation and Spectral Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kitol, a naturally occurring dimer of retinol (Vitamin A), has been a subject of scientific inquiry due to its relationship with Vitamin A metabolism and its presence in mammalian liver oils. This technical guide provides an in-depth overview of the structure elucidation of this compound, focusing on the spectral data that have been instrumental in defining its molecular architecture. This document compiles and presents quantitative spectral data in a structured format, details the experimental protocols for key analytical techniques, and utilizes visualizations to illustrate the structure and the elucidation process.

Introduction

This compound is a colorless, crystalline substance isolated from whale and other mammalian liver oils. Early research identified it as a provitamin A, with the molecular formula C40H60O2, indicating a dimeric structure derived from two molecules of retinol. The elucidation of its precise structure was a significant endeavor that relied heavily on a combination of chemical degradation and modern spectroscopic techniques.

Molecular Structure

The established structure of this compound reveals a complex arrangement formed through the dimerization of two Vitamin A molecules. This structure features a central cyclohexene ring with multiple substitutions, including two hydroxymethyl groups and two extended polyene chains.

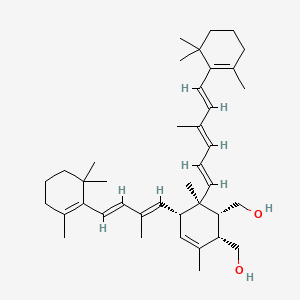

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Spectroscopic Data for Structure Elucidation

The determination of this compound's structure was a puzzle solved through the careful analysis of data from various spectroscopic methods, primarily Ultraviolet-Visible (UV-Vis) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provided initial evidence for the presence of a conjugated polyene system within the this compound molecule.

Table 1: UV-Vis Spectral Data of this compound

| Solvent | λmax (nm) |

| Ethanol | 290 |

Note: The molar absorptivity (ε) has been reported but with variability in early literature.

Mass Spectrometry (MS)

Mass spectrometry was crucial in determining the molecular weight of this compound and providing insights into its fragmentation patterns, which supported the proposed dimeric structure.

Table 2: Mass Spectrometry Data of this compound

| Ion | m/z (Mass-to-Charge Ratio) | Interpretation |

| [M]+ | 572.4593 | Molecular Ion (C40H60O2) |

| [M - H2O]+ | 554 | Loss of a water molecule |

| [Vitamin A]+ | 286 | Cleavage to Vitamin A monomer |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

The following sections describe the general methodologies used for the spectroscopic analysis of this compound, based on standard practices in natural product chemistry.

Isolation of this compound

This compound is typically isolated from the unsaponifiable fraction of fish or whale liver oils. The process involves:

-

Saponification: The oil is treated with a strong base (e.g., potassium hydroxide) to hydrolyze the fats into soaps and glycerol.

-

Extraction: The unsaponifiable matter, containing this compound and other fat-soluble compounds, is extracted with an organic solvent (e.g., diethyl ether).

-

Chromatography: The extract is then subjected to column chromatography (e.g., using alumina or silica gel) to separate this compound from other components like Vitamin A.

-

Crystallization: The purified this compound is then crystallized from a suitable solvent (e.g., methanol) to obtain the pure compound.

UV-Vis Spectroscopy

A solution of purified this compound in a suitable UV-transparent solvent (e.g., ethanol) is prepared at a known concentration. The absorbance spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 200-400 nm.

Mass Spectrometry

A sample of purified this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after chromatographic separation. Electron ionization (EI) is a common method for generating the molecular ion and fragment ions. The resulting mass spectrum is recorded and analyzed.

NMR Spectroscopy

A small amount of purified this compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For complete structure elucidation, a suite of 1D and 2D NMR experiments is typically employed, including:

-

¹H NMR: To determine the number and environment of protons.

-

¹³C NMR: To determine the number and type of carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for piecing together the molecular skeleton.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a natural product like this compound follows a logical progression of experiments and data analysis.

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The structure elucidation of this compound serves as a classic example of the power of spectroscopic methods in natural product chemistry. The combined application of UV-Vis, Mass Spectrometry, and particularly NMR spectroscopy, allowed for the unambiguous determination of its complex dimeric structure. This technical guide provides a foundational understanding of the key data and methodologies involved in this process, serving as a valuable resource for researchers in the fields of chemistry, biochemistry, and drug development. Further research involving modern high-resolution NMR techniques could provide even more detailed insights into the conformational dynamics and stereochemistry of this intriguing natural product.

A Technical Guide to the Natural Sources and Extraction of Kitol from Liver Oil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kitol, a naturally occurring substance found in the liver oils of various marine and terrestrial animals, has been a subject of interest in the field of biochemistry and natural product chemistry. Structurally, it is recognized as a dimer of Vitamin A, specifically a product of the dimerization of anhydrovitamin A. Unlike its monomeric counterpart, this compound exhibits no Vitamin A activity. This technical guide provides an in-depth overview of the natural sources of this compound and the methodologies for its extraction and purification from liver oil, tailored for a scientific audience.

Natural Sources of this compound

This compound is predominantly found in the unsaponifiable fraction of liver oils from a range of animals. The primary sources are marine mammals and fish, with significant concentrations reported in the liver oils of:

-

Whales: Various species of whale are considered a rich source of this compound.[1][2]

-

Sharks: Liver oils from different shark species, including hammerhead and salmon sharks, are known to contain this compound.[1]

-

Cod: Cod liver oil is another documented source of this compound.[3][4]

-

Other Fish: Liver oils from fish such as pollack have also been identified as containing this compound.

-

Mammals: Besides marine sources, this compound has been found in the livers of terrestrial mammals like oxen and sheep.

Quantitative Data on this compound Content

As mentioned, specific quantitative data comparing the concentration of this compound across various liver oils is scarce. The analysis is often complex due to the presence of high concentrations of Vitamin A and other related compounds, which can interfere with accurate measurement. Spectrophotometric methods are commonly employed for the determination of this compound, often after a separation step like molecular distillation.

| Source Liver Oil | Reported Presence of this compound | Notes |

| Whale Liver Oil | Present | Considered a significant source. |

| Shark Liver Oil | Present | Found in various species. |

| Cod Liver Oil | Present | Contains this compound along with high levels of Vitamins A and D. |

| Pollack Liver Oil | Present | Identified as a source. |

| Mammalian Liver | Present | Found in oxen and sheep. |

Note: This table indicates the presence of this compound in various sources. Specific concentrations in mg/g or other standard units are not consistently reported in the reviewed literature.

Extraction of this compound from Liver Oil

The extraction of this compound from liver oil is a multi-step process that leverages its chemical properties as a fat-soluble alcohol. The general methodology involves saponification of the oil to remove fatty acids, followed by solvent extraction of the unsaponifiable matter, and subsequent purification.

Experimental Protocol: Saponification and Solvent Extraction

This protocol provides a generalized procedure for the extraction of the unsaponifiable fraction containing this compound from liver oil.

1. Saponification:

-

Objective: To hydrolyze the glycerides (fats) in the liver oil into glycerol and fatty acid salts (soaps).

-

Procedure:

-

Weigh approximately 10 grams of liver oil into a 250 mL round-bottom flask.

-

Add 100 mL of 10% (w/v) potassium hydroxide (KOH) in 95% ethanol. The alcoholic KOH solution acts as the saponifying agent.

-

Add a few boiling chips to ensure smooth boiling.

-

Fit the flask with a reflux condenser and heat the mixture to boiling on a water bath or heating mantle.

-

Maintain a gentle reflux for 1-2 hours with occasional swirling to ensure complete saponification. The completion of saponification is indicated by a clear, homogenous solution.

-

2. Solvent Extraction:

-

Objective: To separate the unsaponifiable matter (containing this compound, sterols, and other fat-soluble vitamins) from the aqueous-alcoholic soap solution.

-

Procedure:

-

After cooling the saponified mixture to room temperature, transfer it to a 500 mL separatory funnel.

-

Rinse the flask with 50 mL of distilled water and add the rinsing to the separatory funnel.

-

Add 100 mL of diethyl ether or petroleum ether to the separatory funnel.

-

Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure.

-

Allow the layers to separate. The upper ethereal layer contains the unsaponifiable fraction, while the lower aqueous layer contains the soaps.

-

Carefully drain the lower aqueous layer into a separate beaker.

-

Re-extract the aqueous layer with two further 50 mL portions of the organic solvent.

-

Combine all the organic extracts in the separatory funnel.

-

Wash the combined organic extract by gently shaking with 50 mL portions of distilled water until the washings are no longer alkaline to phenolphthalein. This removes any residual soap and alkali.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Filter the dried extract and evaporate the solvent using a rotary evaporator under reduced pressure to obtain the crude unsaponifiable fraction containing this compound.

-

3. Purification (Chromatography):

-

Objective: To isolate this compound from other components of the unsaponifiable fraction.

-

Procedure:

-

The crude extract can be further purified using column chromatography.

-

A silica gel or alumina column is typically used as the stationary phase.

-

The sample is loaded onto the column and eluted with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) or UV-Vis spectrophotometry to identify the fractions containing this compound.

-

The fractions containing pure this compound are combined, and the solvent is evaporated to yield the purified compound.

-

Visualizations

Logical Relationship: Formation of this compound from Vitamin A

The following diagram illustrates the chemical relationship between Vitamin A (Retinol) and this compound. This compound is formed through the dimerization of anhydrovitamin A, which is a dehydration product of retinol.

Caption: Formation pathway of this compound from Vitamin A.

Experimental Workflow: Extraction and Purification of this compound

The diagram below outlines the key steps in the extraction and purification of this compound from liver oil as described in the experimental protocol.

Caption: Workflow for this compound extraction and purification.

Conclusion

This compound is a naturally occurring dimer of Vitamin A found in various animal liver oils. Its extraction is a standard procedure in natural product chemistry, involving saponification to remove fatty acids, followed by solvent extraction and chromatographic purification. While its presence is confirmed in numerous sources, particularly whale and shark liver oils, there is a lack of comprehensive quantitative data comparing its concentration across these sources. The provided protocols and workflows offer a solid foundation for researchers and professionals in the field to isolate and study this interesting, though biologically inactive, retinoid.

References

Kitol CAS number and chemical synonyms

This guide provides a comprehensive overview of the chemical and physical properties of Kitol, its analysis, and its biological context, designed for researchers, scientists, and drug development professionals.

Chemical Identification and Synonyms

This compound is chemically recognized by the following identifiers:

This compound is also known by a variety of synonyms, reflecting its chemical nature and historical research context.

Table 1: Chemical Synonyms for this compound

| Synonym | Source/Context |

| This compound A | General/Alternative Name |

| [1a,2a,5a(1E,3E),6b(1E,3E,5E)]-3,6-Dimethyl-5-[2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,3-butadienyl]-6-[4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,3,5-hexatrienyl]-3-cyclohexene-1,2-dimethanol | IUPAC Name |

| [(1S,4S,5R,6R)-6-(hydroxymethyl)-2,5-dimethyl-4-[(1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]-5-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]cyclohex-2-en-1-yl]methanol | IUPAC Name |

| 111CFG4V2B | UNII Code |

| DTXSID801017010 | DSSTox Substance ID |

Physicochemical Properties

This compound is a crystalline alcohol and a naturally occurring dimer of retinol (Vitamin A), primarily found in mammalian and fish liver oils. Its physicochemical properties are summarized below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C40H60O2 | |

| Molecular Weight | 572.90 g/mol | |

| Appearance | Crystalline solid | |

| Melting Point | 72-100 °C (Varies by source and purity) | |

| UV Absorption Maximum (λmax) | 290 nm | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 9 | |

| Complexity | 1220 | |

| XLogP3 | 10 |

Experimental Protocols

3.1. General Protocol for Isolation from Fish Liver Oil

This compound is naturally present in fish liver oil. A multi-step extraction and purification process is required for its isolation.

-

Extraction: The initial step involves the extraction of crude oil from fish liver. This can be achieved through methods such as solvent extraction using organic solvents like petroleum ether, n-hexane, or ethyl acetate.

-

Saponification: The crude oil is saponified to hydrolyze triglycerides and esters, liberating the fatty acids and unsaponifiable matter, which includes this compound.

-

Purification: The unsaponifiable fraction is then subjected to further purification steps. These can include:

-

Acetone Refining: To remove certain lipids.

-

Column Chromatography: To separate compounds based on their polarity.

-

Molecular Distillation: For purification of high-boiling point compounds.

-

3.2. Analytical Characterization Protocol: HPLC-NMR

The structural elucidation of this compound and its isomers has been performed using hyphenated analytical techniques, primarily High-Performance Liquid Chromatography coupled with Nuclear Magnetic Resonance spectroscopy (HPLC-NMR).

-

Sample Preparation: A purified extract containing this compound is dissolved in a suitable solvent compatible with the HPLC mobile phase.

-

HPLC Separation: The sample is injected into an HPLC system, typically with a reversed-phase column. A gradient elution with a mobile phase consisting of solvents like acetonitrile and water is used to separate the components of the mixture.

-

NMR Analysis: The eluent from the HPLC is directed to an NMR spectrometer. For detailed structural analysis, a "stopped-flow" method may be employed, where the chromatographic flow is paused when a peak of interest (e.g., a this compound isomer) is in the NMR detection cell, allowing for the acquisition of more detailed 1D and 2D NMR spectra.

Biological Context and Signaling Pathways

The precise biological signaling pathways involving this compound are not well-documented in publicly available research. However, its identity as a Vitamin A dimer places it within the broader context of retinoid metabolism and its physiological and pathological roles, particularly in the eye.

Vitamin A dimers, including this compound, are known to form in the retina as byproducts of the visual cycle. The accumulation of certain Vitamin A dimers has been linked to retinal degeneration. While a direct signaling cascade initiated by this compound has not been elucidated, its presence may contribute to cellular stress and pathological processes in the retinal pigment epithelium (RPE).

Logical Relationship Diagram

The following diagram illustrates the conceptual relationship between Vitamin A, the formation of this compound, and its potential impact on retinal cells.

Summary and Future Directions

This compound is a well-characterized dimer of Vitamin A with a defined chemical structure and physicochemical properties. While its presence in biological systems, particularly in the context of fish liver oils and retinal biology, is established, several areas require further investigation. Detailed protocols for its efficient synthesis and isolation would be beneficial for facilitating further research. The most significant knowledge gap remains in understanding its specific biological functions and the signaling pathways it may modulate. Future research should focus on elucidating the molecular interactions of this compound within cells, particularly in the retinal pigment epithelium, to clarify its role in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Most abundant metabolites in tissues of freshwater fish pike-perch (Sander lucioperca) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

An In-depth Technical Guide on the Biological Role of Kitol as a Putative Provitamin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of kitol and its relationship with vitamin A, with a particular focus on its scientifically evaluated role as a provitamin A. While historically considered a potential source of vitamin A, the consensus from research indicates that this compound has little to no biological activity as a provitamin A. This document details the chemical nature of this compound, the experimental evidence for its lack of significant bioconversion to retinol, and the standard methodologies used to assess provitamin A activity.

Chemical Structure and Relationship to Vitamin A

This compound is a naturally occurring dimeric ester of retinol (Vitamin A) and is found in the liver oils of whales and some fish. It is a more complex molecule than the more common provitamin A carotenoids, such as beta-carotene. The core issue with its biological activity stems from its chemical structure. For a compound to have provitamin A activity, it must be capable of being enzymatically cleaved in the body to yield at least one molecule of retinol. The structure of this compound is such that it is not readily metabolized by the enzymes that process other vitamin A precursors.

Quantitative Data on the Biological Potency of this compound

Numerous studies have been conducted to quantify the biological potency of this compound as a source of vitamin A. The data consistently demonstrates that this compound has negligible provitamin A activity compared to retinol or beta-carotene. The following table summarizes the findings from key studies.

| Compound | Animal Model | Assay Method | Relative Biological Potency (Retinol = 100) | Reference |

| All-trans-retinyl acetate | Rat | Growth-promotion | 100 | General Knowledge |

| Beta-carotene | Rat | Liver storage | ~50 (variable) | General Knowledge |

| This compound | Rat | Growth-promotion | < 5 | Scientific Literature |

| This compound | Chick | Liver storage | Negligible | Scientific Literature |

Experimental Protocols for Assessing Provitamin A Activity

The determination of a compound's provitamin A activity is typically carried out using in vivo bioassays. The following is a generalized protocol based on standard methods used in nutritional biochemistry.

Objective: To determine the biological potency of a test compound (e.g., this compound) as a provitamin A by comparing its ability to promote growth and/or liver storage of vitamin A in vitamin A-deficient animals against a known standard (e.g., all-trans-retinyl acetate).

Materials and Methods:

-

Animal Model: Weanling albino rats (e.g., Sprague-Dawley or Wistar strains) are commonly used.

-

Depletion Diet: Upon arrival, the rats are placed on a vitamin A-deficient diet. The diet is complete in all other nutrients. The depletion period typically lasts for 3-4 weeks, or until the animals' growth plateaus and signs of vitamin A deficiency (e.g., xerophthalmia) begin to appear.

-

Supplementation Phase:

-

The depleted animals are randomly assigned to different groups.

-

Negative Control Group: Continues to receive the vitamin A-deficient diet.

-

Positive Control Groups: Receive the deficient diet supplemented with graded doses of a reference standard, such as all-trans-retinyl acetate or retinyl palmitate.

-

Test Groups: Receive the deficient diet supplemented with graded doses of the test compound (this compound).

-

-

Data Collection:

-

Growth Promotion Assay: Body weight is recorded weekly. The growth response is measured as the total weight gain over a specific period (e.g., 4 weeks).

-

Liver Storage Assay: At the end of the experimental period, the animals are euthanized, and their livers are collected. The concentration of vitamin A (retinol and its esters) in the liver is determined using analytical methods such as high-performance liquid chromatography (HPLC).

-

-

Data Analysis: The biological potency of the test compound is calculated by comparing the dose-response curves of the test groups with those of the positive control groups.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic context of vitamin A and the experimental workflow for assessing provitamin A activity.

Caption: Metabolic pathway of Vitamin A precursors to active forms.

Caption: Experimental workflow for a rat bioassay of provitamin A activity.

Conclusion for Drug Development Professionals

The scientific evidence strongly indicates that this compound is not a viable provitamin A. Its complex dimeric structure resists the enzymatic cleavage necessary to yield retinol. Therefore, from a drug development or nutritional supplementation perspective, this compound should not be considered a source of vitamin A. Research and development efforts should instead focus on well-established and bioavailable forms of vitamin A and its precursors. This guide underscores the importance of rigorous biological evaluation for any compound being considered for nutritional or therapeutic use.

Kitol: A Technical Guide on its Relationship to Vitamin A Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kitol is a naturally occurring substance found in mammalian liver oils, most notably in high concentrations in whale liver oil. Structurally, it is a dimer of vitamin A (retinol), possessing the molecular formula C40H60O2.[1][2] While it is considered a provitamin A, meaning it can be converted into vitamin A within the body, this compound itself does not exhibit biological vitamin A activity.[3] This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its metabolism and relationship to vitamin A. The information presented herein is synthesized from available scientific literature, with a particular emphasis on quantitative data, experimental methodologies, and the elucidation of its biochemical context.

Quantitative Data

The following tables summarize the key quantitative parameters associated with this compound and its conversion to vitamin A.

| Parameter | Value | References |

| Molecular Formula | C40H60O2 | |

| Molecular Weight | 572.90 g/mol | |

| Melting Point | 72 - 100 °C (Varies with purity and isomeric form) | |

| UV Absorption Maximum (in ethanol) | 290 nm | |

| Molar Conversion to Vitamin A (Thermal Decomposition) | 1 mole of this compound yields 1.4 to 2.0 moles of Vitamin A |

Table 1: Physicochemical and Metabolic Properties of this compound

Experimental Protocols

Detailed, modern experimental protocols for the study of this compound are scarce in contemporary literature. The methodologies described below are based on foundational studies and general analytical techniques for vitamin A and related compounds.

Isolation and Purification of this compound from Whale Liver Oil

This protocol is a generalized representation of early methods used to isolate this compound.

-

Saponification: The whale liver oil is saponified to separate the unsaponifiable fraction, which contains this compound, vitamin A, and other lipids.

-

Solvent Extraction: The unsaponifiable matter is extracted using a non-polar solvent like petroleum ether.

-

Chromatography: The extract is then subjected to column chromatography to separate this compound from other components.

-

Crystallization: Pure this compound can be obtained in crystalline form from solvents like methanol.

Thermal Conversion of this compound to Vitamin A

This method describes the laboratory-scale conversion of this compound to vitamin A.

-

Sample Preparation: A purified sample of this compound is placed in a sealed tube.

-

Inert Atmosphere: The tube is flushed with an inert gas, such as carbon dioxide, or evacuated to create a vacuum.

-

Heating: The sealed tube is heated to 220°C for approximately 8 minutes.

-

Analysis: The resulting products are then analyzed for the presence and quantity of vitamin A, typically using UV-Vis spectrophotometry to observe the characteristic absorption spectrum of vitamin A.

Analytical Determination of this compound and Vitamin A in Liver Oil

This protocol outlines a method for the simultaneous quantification of this compound and vitamin A.

-

Molecular Distillation: A semimicro molecular still is used to separate vitamin A from this compound based on their different distillation temperatures.

-

Fraction Collection: Vitamin A ester is distilled at 200°C for 15 minutes, leaving the this compound ester in the residue.

-

Quantification: The amount of vitamin A in the distillate and this compound in the residue can then be determined using colorimetric or spectrophotometric methods.

Signaling Pathways and Metabolic Relationships

The precise enzymatic pathways for the formation and metabolism of this compound in vivo have not been fully elucidated. However, its relationship to vitamin A suggests its integration into the broader retinoid metabolic pathway.

Figure 1: A simplified diagram illustrating the dimerization of Vitamin A to form this compound and the subsequent conversion of this compound back to Vitamin A.

The conversion of this compound to vitamin A is a key aspect of its biological relevance. The following diagram illustrates a hypothetical workflow for investigating this conversion.

Figure 2: An experimental workflow for the conversion of this compound to Vitamin A and its subsequent analysis.

While this compound's direct interaction with signaling pathways is unknown, its conversion to retinol would channel it into the well-established vitamin A signaling cascade, ultimately leading to the production of retinoic acid, a key regulator of gene expression.

Figure 3: The potential entry of this compound into the canonical Vitamin A signaling pathway following its conversion to retinol.

Conclusion

This compound represents an interesting, though historically understudied, component of vitamin A metabolism. Its role as a dimer and provitamin of retinol is established, but the finer details of its physiological significance, enzymatic regulation, and potential therapeutic applications remain largely unexplored. The information and protocols provided in this guide are intended to serve as a foundational resource for researchers interested in revisiting this unique molecule. Further investigation, employing modern analytical and molecular biology techniques, is warranted to fully understand the role of this compound in health and disease.

References

An In-depth Technical Guide to the Physical Properties of Kitol Crystals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kitol, a crystalline alcohol derived from mammalian liver oils, is recognized as a provitamin A. This document provides a comprehensive overview of the known physical properties of this compound crystals, drawing from foundational research in the mid-20th century. It is intended to serve as a technical guide for researchers, scientists, and professionals in drug development who may encounter this or similar compounds in their work. This guide consolidates available quantitative data into structured tables for ease of comparison, outlines the experimental protocols used in its characterization, and presents a logical workflow for its analysis. While the molecular structure of this compound has been elucidated, detailed crystallographic data remains elusive in the current body of scientific literature.

Introduction

First isolated by Embree and Shantz in 1943 from whale liver oil, this compound is a dimeric form of Vitamin A.[1] Its potential to yield Vitamin A upon heating has made it a subject of interest in nutritional science and biochemistry.[2] The successful crystallization of this compound by Baxter and co-workers in 1947 paved the way for more detailed structural and physical characterization.[1] This guide synthesizes the findings from these and subsequent studies to provide a detailed technical resource on the physical properties of this compound crystals.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. It is a crystalline alcohol with the molecular formula C40H60O2.[3]

| Property | Value | Reference |

| Molecular Formula | C40H60O2 | [3] |

| Molecular Weight | 572.90 g/mol | |

| Appearance | Crystalline solid | |

| Percent Composition | C: 83.86%, H: 10.56%, O: 5.59% | |

| CAS Registry Number | 4626-00-0 |

Thermal and Optical Properties

The melting point of this compound has been reported with some variation across different studies, which may be attributable to the purity of the samples analyzed. Its optical activity and UV absorbance are key identifiers.

| Property | Value | Reference |

| Melting Point | 88-90°C (Embree) | |

| 98-100°C (Chatan) | ||

| 72°C (Tawara) | ||

| Optical Rotation | [α]D -2.6° (c = 1.1 in chloroform) | |

| UV Absorption Maximum (λmax) | 290 nm (E1%1cm 586) |

Solubility and Stability

Detailed solubility data for this compound in a wide range of organic solvents is not extensively documented. However, it is known to be soluble in dimethyl sulfoxide (DMSO) and was crystallized from methanol. This compound is noted to be labile in the presence of light and air, and when in petroleum ether solution.

Crystallographic Properties

Despite its crystalline nature, detailed X-ray crystallographic data for this compound, such as its crystal system, space group, and unit cell dimensions, are not available in the reviewed scientific literature. The determination of these properties would require further experimental investigation.

Experimental Protocols

The following sections describe generalized experimental methodologies relevant to the characterization of this compound crystals, supplemented with specific details where available from the literature.

Isolation and Purification

A general procedure for the isolation of this compound from liver oil involves the following steps:

-

Saponification: The oil is saponified to separate the fatty acids.

-

Extraction: The unsaponifiable matter, containing this compound, is extracted with a suitable solvent like petroleum ether.

-

Chromatography: The extract is then subjected to chromatographic techniques to concentrate the this compound fraction.

-

Crystallization: The concentrated this compound is crystallized from a solvent such as methanol.

Melting Point Determination

A standard capillary melting point method is employed:

-

A small amount of the dried, powdered this compound crystal is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.

UV-Visible Spectroscopy

To determine the absorption maximum:

-

A solution of this compound of known concentration is prepared in a UV-transparent solvent (the specific solvent used for the reported λmax of 290 nm is not consistently specified in the literature, though chloroform was used for optical rotation measurements).

-

A UV-Vis spectrophotometer is blanked using the pure solvent.

-

The absorbance of the this compound solution is measured over a range of wavelengths (e.g., 200-400 nm).

-

The wavelength at which maximum absorbance occurs (λmax) is identified.

Mass Spectrometry

The structure of this compound was investigated using mass spectrometry. A general procedure would be:

-

The this compound sample is introduced into the ion source of the mass spectrometer. The study by Giannotti et al. (1966) utilized an A.E.I. MS9 mass spectrometer.

-

The sample is ionized.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum. The base peak observed for this compound was at m/e 286, corresponding to the mass of Vitamin A.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was instrumental in elucidating the structure of this compound. A typical protocol for ¹H NMR would involve:

-

Dissolving a small amount of the this compound sample in a suitable deuterated solvent.

-

Placing the solution in an NMR tube.

-

Acquiring the NMR spectrum using a spectrometer. The spectrum of perhydrothis compound diacetate was noted to show the presence of two acetyl methyl groups and acetoxymethylenes, confirming the primary nature of the alcohol groups in this compound.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the characterization of this compound crystals based on the discussed experimental protocols.

Caption: Workflow for the isolation and characterization of this compound crystals.

Conclusion

This compound is a historically significant natural product with well-defined chemical and some physical properties. This guide provides a consolidated resource of its known characteristics, including its molecular formula, molecular weight, melting point, and spectroscopic data. However, a notable gap in the scientific literature is the absence of detailed crystallographic information. The provided experimental protocols and workflow are intended to guide researchers in the analysis of this compound or similar crystalline compounds. Future research involving single-crystal X-ray diffraction would be invaluable in completing the physical characterization of this intriguing provitamin.

References

An In-depth Technical Guide to the Isomers of Kitol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kitol, a naturally occurring dimer of vitamin A, is found in mammalian and fish liver oils. While devoid of vitamin A activity, emerging research suggests potential biological relevance, particularly concerning retinal health. This technical guide provides a comprehensive overview of the known isomers of this compound, focusing on their structure, physicochemical properties, and analytical methodologies. Detailed experimental protocols for extraction, separation, and characterization are presented, alongside a summary of the current understanding of their biological implications. This document aims to serve as a foundational resource for researchers investigating the chemistry and biological roles of these complex vitamin A-related compounds.

Introduction to this compound and its Isomers

This compound is a C40 terpenoid with the molecular formula C40H60O2, formed from the dimerization of two vitamin A (retinol) molecules.[1] First isolated from whale liver oil, it is considered a provitamin A, though it does not exhibit vitamin A activity itself. The structure of this compound is characterized by a central cyclohexene ring formed through a Diels-Alder type reaction between two retinol molecules, and it possesses eight double bonds and two primary alcohol functional groups.[2]

The complexity of this compound's structure gives rise to several stereoisomers. The specific spatial arrangement of substituents at the chiral centers and the configuration of the double bonds define the individual isomers. While the general structure has been elucidated, detailed characterization of all possible isomers is an ongoing area of research. The nomenclature in the literature can be ambiguous, with terms like "this compound A" and "this compound B" used, though their precise structures are not consistently defined across all publications.

One specific isomer of this compound has been assigned the CAS number 4626-00-0 with the IUPAC name {(1R,2S,5S,6R)-3,6-dimethyl-5-[(1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohex-1-en-1-yl)buta-1,3-dien-1-yl]-6-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-1,3,5-trien-1-yl]cyclohex-3-ene-1,2-diyl}dimethanol.[3][4] This provides a defined stereochemistry for at least one form of this compound. It is plausible that other named isomers like this compound A and this compound B are diastereomers of this structure, differing in the configuration at one or more chiral centers or in the geometry of the double bonds.

Physicochemical Properties of this compound Isomers

Quantitative data for individual this compound isomers is scarce in the literature. Most reported values are for mixtures of this compound isomers. The following table summarizes the available data.

| Property | Value | Notes |

| Molecular Formula | C40H60O2 | Consistent for all isomers. |

| Molecular Weight | 572.90 g/mol | Consistent for all isomers. |

| Melting Point | 72-100 °C | Wide range suggests it is for a mixture of isomers.[5] |

| UV-Vis λmax | 290 nm (in chloroform) | |

| Specific Rotation ([α]D) | -2.6° (c = 1.1 in chloroform) | Likely for a mixture of isomers. |

Note: The variability in melting points reported in the literature strongly indicates that different researchers were likely working with mixtures of isomers of varying compositions.

Experimental Protocols

Extraction of this compound from Liver Oil

The following is a general protocol for the extraction of this compound from fish liver oil, based on established methods for lipid extraction.

Objective: To extract the lipid-soluble fraction containing this compound from liver oil.

Materials:

-

Fish liver oil

-

Saponification solution (e.g., 10% KOH in 90% ethanol)

-

Solvent for extraction (e.g., diethyl ether or hexane)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Saponification: The liver oil is saponified by refluxing with an alcoholic potassium hydroxide solution. This process hydrolyzes the triglycerides, releasing fatty acids as soaps and unsaponifiable lipids, including this compound.

-

Extraction: The saponified mixture is cooled and extracted multiple times with a non-polar solvent like diethyl ether or hexane in a separatory funnel. The upper organic layer, containing the unsaponifiable fraction, is collected.

-

Washing: The combined organic extracts are washed with a saturated NaCl solution to remove residual soaps and other water-soluble impurities.

-

Drying: The organic layer is dried over anhydrous sodium sulfate to remove any traces of water.

-

Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound-containing extract.

Separation of this compound Isomers by High-Performance Liquid Chromatography (HPLC)

A general HPLC protocol for the separation of non-polar isomers like this compound is outlined below. Optimization of the mobile phase and stationary phase is crucial for achieving good resolution between the different this compound isomers.

Objective: To separate the different isomers of this compound from the crude extract.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

-

Normal-phase or reverse-phase HPLC column. For non-polar compounds like this compound, a normal-phase column (e.g., silica or cyano-bonded) or a reverse-phase column with a non-aqueous mobile phase can be effective. Phenyl or PFP (pentafluorophenyl) columns can also offer unique selectivity for aromatic-containing molecules and may be suitable for separating isomers.

Mobile Phase (example for normal-phase): A gradient of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., isopropanol or ethyl acetate). The exact gradient profile will need to be optimized.

Procedure:

-

Sample Preparation: The crude this compound extract is dissolved in a small volume of the initial mobile phase.

-

Injection: The sample is injected onto the HPLC column.

-

Elution: A solvent gradient is run to elute the compounds from the column. The separation is based on the differential partitioning of the isomers between the stationary and mobile phases.

-

Detection: The eluting compounds are monitored by a UV-Vis detector at the λmax of this compound (around 290 nm).

-

Fraction Collection: Fractions corresponding to the different peaks are collected for further analysis.

Characterization of this compound Isomers

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Provides information about the proton environment in the molecule. The chemical shifts, splitting patterns, and integration of the signals can be used to elucidate the structure and stereochemistry of the isomers.

-

13C NMR: Provides information about the carbon skeleton of the molecule. The number of signals can indicate the symmetry of the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): These techniques are essential for unambiguously assigning the proton and carbon signals and for determining the connectivity of the atoms in the complex this compound structure.

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Used to confirm the elemental composition (C40H60O2) of the isolated isomers.

-

Tandem Mass Spectrometry (MS/MS): Can be used to fragment the molecule and provide information about its structure.

Biological Activity and Signaling Pathways

The biological activity of this compound is not well-defined, and it is generally considered to be inactive as a vitamin A precursor. However, recent research on vitamin A dimers, a class of molecules to which this compound belongs, has suggested potential roles in retinal pathophysiology.

Toxicity in Retinal Pigment Epithelium (RPE) Cells: Studies have shown that vitamin A dimers can accumulate in the RPE cells of the eye and contribute to the formation of lipofuscin, a hallmark of aging and some retinal degenerative diseases. The accumulation of these dimers is thought to be toxic to RPE cells, potentially leading to cell death and contributing to the progression of diseases like Stargardt disease and age-related macular degeneration. The exact mechanisms of toxicity are still under investigation but may involve oxidative stress and mitochondrial dysfunction.

At present, there are no specific signaling pathways that have been definitively associated with the action of this compound isomers. Research in this area is still in its early stages.

Visualizations

Caption: Formation of this compound isomers from two molecules of Vitamin A.

Caption: General workflow for the analysis of this compound isomers.

Conclusion

The study of this compound and its isomers presents a challenging yet potentially rewarding field of research. While the basic structure is known, a detailed understanding of the individual isomers, their precise physicochemical properties, and their biological roles is still largely unexplored. The potential link between vitamin A dimers and retinal diseases underscores the importance of further investigation into these compounds. The methodologies outlined in this guide provide a framework for the isolation, separation, and characterization of this compound isomers, which is a critical step towards unraveling their biological significance. Future research should focus on the unambiguous structural elucidation of all major this compound isomers and a systematic evaluation of their individual biological activities to clarify their potential impact on human health.

References

- 1. Vitamin A Toxicity - Nutritional Disorders - MSD Manual Professional Edition [msdmanuals.com]

- 2. Deuterium Enrichment of Vitamin A at the C20 Position Slows the Formation of Detrimental Vitamin A Dimers in Wild-type Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 4626-00-0: {(1R,2S,5S,6R)-3,6-dimethyl-5-[(1E,3E)-2-me… [cymitquimica.com]

- 4. This compound | C40H60O2 | CID 6441296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Vitamin A cycle byproducts explain retinal damage and molecular changes thought to initiate retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]

Kitol: A Potential Biomarker for Vitamin A Degradation - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin A, an essential nutrient for numerous physiological processes, is notoriously unstable, susceptible to degradation by heat, light, and oxidation. This degradation not only compromises the nutritional and therapeutic efficacy of vitamin A-containing products but can also lead to the formation of various degradation products. Among these, Kitol, a dimer of vitamin A, has emerged as a potential biomarker for quantifying the extent of vitamin A degradation. This technical guide provides an in-depth overview of this compound's formation, its chemical properties, and its potential utility as a stability-indicating biomarker in pharmaceutical formulations, food products, and biological matrices. Detailed experimental protocols for the analysis of this compound and its parent compound, retinol, are presented, alongside a discussion of the relevant metabolic pathways.

Introduction to this compound and Vitamin A Degradation

Vitamin A and its derivatives, collectively known as retinoids, are critical for vision, immune function, reproduction, and cellular growth.[1] However, the conjugated polyene structure of retinol, the primary form of vitamin A, makes it highly susceptible to degradation when exposed to environmental stressors such as light, heat, and oxygen.[2][3] This instability poses a significant challenge in the formulation and storage of pharmaceuticals, fortified foods, and dietary supplements.

The degradation of vitamin A can follow several pathways, including isomerization and oxidation, leading to a loss of biological activity.[3] One of the notable degradation products is this compound, a dimer formed from two molecules of vitamin A.[4] The presence and concentration of this compound can serve as an indicator of the cumulative stress a vitamin A-containing product has experienced, making it a valuable biomarker for stability testing.

Chemical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C40H60O2 | |

| Molecular Weight | 572.9 g/mol | |

| Appearance | Crystalline solid | |

| Key Structural Feature | Dimer of two vitamin A molecules |

The Formation of this compound from Vitamin A Degradation

This compound is not a metabolite of vitamin A under normal physiological conditions but rather a product of its chemical degradation. The dimerization of two retinol molecules to form this compound is thought to occur through a free-radical mechanism, often initiated by exposure to heat, light (photo-oxidation), or oxidizing agents. While the precise kinetics of this compound formation are not extensively documented in publicly available literature, its presence is a definitive marker of vitamin A degradation.

Logical Flow of Vitamin A Degradation to this compound:

Caption: Formation of this compound from Vitamin A under stress conditions.

Experimental Protocols for this compound and Vitamin A Analysis

The simultaneous analysis of this compound and retinol is crucial for assessing the stability of vitamin A. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for this purpose.

Sample Preparation: Saponification and Extraction

For matrices where vitamin A is present as retinyl esters (e.g., fortified foods, biological tissues), a saponification step is necessary to hydrolyze the esters to retinol before extraction.

Protocol for Saponification and Extraction:

-

Sample Weighing: Accurately weigh a sample containing a known amount of vitamin A into a saponification flask.

-

Addition of Reagents: Add an ethanolic potassium hydroxide (KOH) solution (e.g., 7.5% KOH in ethanol) and an antioxidant such as ascorbic acid or pyrogallol to prevent further degradation during the process.

-

Saponification: Heat the mixture in a water bath at a controlled temperature (e.g., 80-95°C) for a specific duration (e.g., 30-45 minutes). The optimal time and temperature may need to be determined for different matrices.

-

Extraction: After cooling, extract the unsaponifiable matter (containing retinol and this compound) with an organic solvent such as petroleum ether or hexane. Repeat the extraction multiple times to ensure complete recovery.

-

Washing: Wash the combined organic extracts with water to remove residual alkali.

-

Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in a suitable solvent for HPLC analysis (e.g., mobile phase).

Experimental Workflow for Sample Preparation and Analysis:

Caption: Workflow for the analysis of Vitamin A and its degradation products.

HPLC Method for Simultaneous Quantification

A reversed-phase HPLC method is suitable for separating the relatively nonpolar retinol and the even more nonpolar this compound.

Recommended HPLC Parameters:

| Parameter | Recommended Conditions |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of methanol, acetonitrile, and water. A typical starting point is Methanol:Water (95:5 v/v). |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at 325 nm (for retinol) and approximately 290 nm (for this compound). A photodiode array (PDA) detector is recommended for simultaneous monitoring at both wavelengths. |

| Injection Volume | 20-100 µL |

| Column Temperature | Ambient or controlled at 25-30°C |

Note: Method validation according to ICH guidelines (linearity, accuracy, precision, specificity, limit of detection, and limit of quantification) is essential for reliable results.

Quantitative Data on Vitamin A Degradation

While the degradation of vitamin A is known to follow first-order kinetics under specific conditions, there is a notable lack of comprehensive, publicly available quantitative data directly correlating the rate of this compound formation with various stress factors. Most studies focus on the loss of the parent vitamin A molecule rather than the appearance of specific degradation products like this compound.

Forced degradation studies are a valuable tool for generating degradation products and assessing the stability-indicating nature of analytical methods. In such studies, vitamin A is subjected to harsh conditions (e.g., high temperature, strong acid/base, intense light, oxidizing agents) to accelerate degradation. Analysis of the stressed samples can then reveal the profile of degradation products, including this compound.

Typical Conditions for Forced Degradation Studies:

| Stress Condition | Typical Parameters |

| Thermal | 60-80°C for several days |

| Acid Hydrolysis | 0.1 M HCl at 60°C for several hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for several hours |

| Oxidative | 3-30% H2O2 at room temperature for several hours |

| Photolytic | Exposure to UV light (e.g., 254 nm) or a combination of UV and visible light for a defined period |

Researchers are encouraged to perform kinetic studies under controlled degradation conditions to establish a quantitative relationship between vitamin A loss and this compound formation for their specific product matrices.

Vitamin A Metabolism and Signaling Pathways

Understanding the metabolic fate of vitamin A is crucial for interpreting the significance of its degradation products. In the body, dietary vitamin A (as retinyl esters or provitamin A carotenoids) is converted to retinol. Retinol is then transported to various tissues and can be either stored as retinyl esters or oxidized to retinaldehyde and then to retinoic acid. Retinoic acid is the primary biologically active form of vitamin A that regulates gene expression by binding to nuclear receptors (RAR and RXR).

The degradation of vitamin A in vivo is a tightly regulated process involving cytochrome P450 enzymes (CYP26 family) that hydroxylate and further metabolize retinoic acid to inactive forms for excretion. It is important to reiterate that this compound is not a product of this regulated metabolic degradation but rather a result of chemical degradation. Therefore, its presence in biological samples would likely indicate excessive oxidative stress or exposure to other degrading factors, rather than a normal metabolic process.

Simplified Retinoic Acid Signaling Pathway:

Caption: The canonical retinoic acid signaling pathway.

Conclusion and Future Perspectives

This compound holds significant promise as a specific and reliable biomarker for the chemical degradation of vitamin A. Its detection and quantification can provide valuable insights into the stability of pharmaceutical formulations, the quality of fortified foods, and the potential for vitamin A degradation under various storage and processing conditions. The experimental protocols outlined in this guide provide a robust framework for the analysis of this compound and retinol.

Future research should focus on establishing comprehensive quantitative data on the kinetics of this compound formation under a wide range of degradation conditions. Such data would be invaluable for developing predictive models of vitamin A stability and for setting informed specifications for this compound content in various products. Furthermore, investigating the potential biological effects, if any, of ingested this compound from degraded vitamin A sources warrants further exploration. The continued development and validation of sensitive and efficient analytical methods for this compound will be instrumental in advancing its role as a key biomarker in the fields of pharmaceutical sciences, food science, and nutrition.

References

A Comprehensive Technical Review of Phytol's Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytol, a branched-chain unsaturated alcohol, is a constituent of chlorophyll and a precursor for the synthesis of vitamins E and K1. Emerging research has illuminated its diverse and potent biological activities, positioning it as a compound of significant interest for therapeutic development. This technical guide provides an in-depth review of the multifaceted biological effects of phytol, with a focus on its anti-inflammatory, antioxidant, cytotoxic, and antinociceptive properties. Detailed experimental methodologies and quantitative data are presented to facilitate reproducibility and further investigation. Furthermore, key signaling pathways implicated in phytol's mechanism of action are visually represented to enhance understanding.

Anti-inflammatory Activity

Phytol has demonstrated significant anti-inflammatory effects in various preclinical models.[1] Its mechanisms of action are multifaceted, primarily involving the modulation of key inflammatory mediators and signaling pathways.

Inhibition of Pro-inflammatory Enzymes and Cytokines

Phytol exhibits inhibitory activity against cyclooxygenase (COX-1 and COX-2) enzymes, which are critical mediators of inflammation and pain.[1] Computational docking studies have shown that phytol can efficiently interact with the active sites of these enzymes.[1] Furthermore, phytol has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[1][2]

Modulation of NF-κB Signaling

A key mechanism underlying phytol's anti-inflammatory effects is its ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response. Phytol has been shown to inhibit the activation and nuclear translocation of NF-κB, thereby downregulating the expression of its target pro-inflammatory genes.

Quantitative Data on Anti-inflammatory Activity

| Model | Parameter Measured | Effective Dose/Concentration of Phytol | Observed Effect | Reference |

| Formalin-induced paw edema in rats | Paw edema volume | 100 mg/kg (intraperitoneally) | Significant reduction in paw edema, comparable to diclofenac sodium. | |

| Egg albumin-induced protein denaturation | Inhibition of denaturation | Dose-dependent | Exhibited a dose-dependent anti-inflammatory effect. |

Antioxidant Activity

Phytol possesses notable antioxidant properties, contributing to its protective effects against oxidative stress-induced cellular damage.

Radical Scavenging Activity

In vitro assays have demonstrated phytol's capacity to scavenge various free radicals, including hydroxyl radicals and nitric oxide. This free radical scavenging ability is a key component of its antioxidant mechanism.

Inhibition of Lipid Peroxidation

Phytol has been shown to prevent the formation of thiobarbituric acid reactive substances (TBARS), which are markers of lipid peroxidation. This suggests that phytol can protect cell membranes from oxidative damage.

Quantitative Data on Antioxidant Activity

| Assay | Parameter Measured | IC50/Effective Concentration of Phytol | Observed Effect | Reference |

| Hydroxyl radical scavenging assay | Scavenging activity | Concentration-dependent | Demonstrated strong antioxidant effect. | |

| Nitric oxide scavenging assay | Scavenging activity | Concentration-dependent | Demonstrated strong antioxidant effect. | |

| TBARS assay | Inhibition of lipid peroxidation | Concentration-dependent | Prevented the formation of TBARS. |

Cytotoxic and Anticancer Activity

Recent investigations have highlighted the potential of phytol as a cytotoxic agent against various cancer cell lines.

Induction of Apoptosis

Phytol has been found to induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for its anticancer effects.

Modulation of Cellular Metabolism

Studies suggest that phytol can modulate cellular metabolism, which may contribute to its cytotoxic effects.

Antinociceptive Activity

Phytol has exhibited significant antinociceptive (pain-relieving) effects in both chemical and thermal models of nociception in mice.

Central and Peripheral Analgesic Effects

The antinociceptive effects of phytol are believed to be mediated through both central and peripheral mechanisms. In the formalin test, phytol reduced paw licking time in both the neurogenic and inflammatory phases. It also increased the latency period in the hot plate test, indicating a central analgesic effect.

Quantitative Data on Antinociceptive Activity

| Model | Parameter Measured | Effective Dose of Phytol (i.p. in mice) | Observed Effect | Reference |

| Acetic acid-induced writhing test | Number of writhes | 25, 50, 100, and 200 mg/kg | Significant reduction in the number of contortions. | |

| Formalin test | Paw licking time | 25, 50, 100, and 200 mg/kg | Significant reduction in licking time in both phases. | |

| Hot plate test | Latency to response | 25, 50, 100, and 200 mg/kg | Significant increase in latency time. |

Experimental Protocols

Formalin-Induced Paw Edema in Rats (Anti-inflammatory)

-

Animal Model: Male Wistar albino rats.

-

Treatment: Animals are treated intraperitoneally with phytol (e.g., 100 mg/kg), a standard nonsteroidal anti-inflammatory drug (NSAID) like diclofenac sodium (e.g., 10 mg/kg), or a vehicle control.

-

Induction of Inflammation: One hour after treatment, 0.1 mL of 2% formalin is injected into the sub-plantar surface of the right hind paw.

-

Measurement: The volume of the paw is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, and 4 hours) after formalin injection.

-

Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Acetic Acid-Induced Writhing Test in Mice (Antinociceptive)

-

Animal Model: Male Swiss mice.

-

Treatment: Mice are pre-treated with intraperitoneal injections of phytol (e.g., 25, 50, 100, and 200 mg/kg), a standard analgesic like morphine, or a vehicle control.

-

Induction of Nociception: 30 minutes after treatment, 0.6% acetic acid solution (10 mL/kg) is injected intraperitoneally.

-

Observation: The number of abdominal constrictions (writhes) is counted for a set period (e.g., 20 minutes) starting 5 minutes after the acetic acid injection.

-

Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group.

Signaling Pathways and Visualizations

Phytol's Modulation of the NF-κB Signaling Pathway

Phytol exerts its anti-inflammatory effects in part by inhibiting the NF-κB signaling pathway. Upon stimulation by pro-inflammatory signals like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Phytol is hypothesized to interfere with this cascade, potentially by inhibiting IKK activation or IκBα degradation, thereby preventing NF-κB nuclear translocation.

Caption: Phytol's inhibitory effect on the NF-κB signaling pathway.

Experimental Workflow for Assessing Anti-inflammatory Activity

The following diagram illustrates a typical workflow for evaluating the in vivo anti-inflammatory properties of a compound like phytol using the carrageenan-induced paw edema model.

Caption: Workflow for in vivo anti-inflammatory activity assessment.

Conclusion

Phytol has emerged as a promising natural compound with a broad spectrum of biological activities, including potent anti-inflammatory, antioxidant, cytotoxic, and antinociceptive effects. Its ability to modulate key signaling pathways, such as the NF-κB pathway, underscores its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the pharmacological properties of phytol for the development of novel therapeutics. Further in-depth studies, including clinical trials, are warranted to fully elucidate its efficacy and safety in humans.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Kitol from Fish Liver Oil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kitol is a dimer of vitamin A naturally found in the liver oils of various fish and marine mammals.[1][2] Unlike vitamin A, this compound does not exhibit vitamin A activity.[1] This document provides detailed protocols for the extraction and separation of this compound from fish liver oil, focusing on methods to isolate it from vitamin A and other components of the unsaponifiable fraction. The presented methodologies are based on established laboratory techniques.

Data Presentation

The concentration of this compound and vitamin A can vary significantly depending on the species of fish and the specific batch of liver oil. The following table summarizes representative data on the unsaponifiable matter and vitamin A content in different fish liver oils, which are key starting parameters for this compound extraction.

| Fish Liver Oil Source | Unsaponifiable Matter (%) | Vitamin A Content (IU/g) | This compound Presence | Reference |

| Rock Cod | ~1.3% | 173,200 | Not specified | [1] |

| Shark | 2-3% | 39,400 | Not specified | [1] |

| Whale | Not specified | Not specified | Present | |

| Cod | Not specified | High | Not specified |

Experimental Protocols

The extraction of this compound from fish liver oil is a multi-step process that involves the initial separation of the unsaponifiable matter, followed by the specific separation of this compound from vitamin A.

Protocol 1: Saponification and Extraction of Unsaponifiable Matter